molecular formula C7H11ClO B3009550 2-(3-Chloropropyl)cyclobutan-1-one CAS No. 1629514-48-2

2-(3-Chloropropyl)cyclobutan-1-one

Cat. No.: B3009550
CAS No.: 1629514-48-2
M. Wt: 146.61
InChI Key: MRYGMAPAAWJVMQ-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring substituted with a 3-chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of cyclobutanone with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be employed to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloropropyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of cyclobutane-containing drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)cyclobutan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The specific pathways and targets involved depend on the context of its use and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropyl)cyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the 3-chloropropyl group allows for specific interactions and reactions that are not possible with unsubstituted cyclobutanone or other similar compounds.

Properties

IUPAC Name

2-(3-chloropropyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-5-1-2-6-3-4-7(6)9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYGMAPAAWJVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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